molecular formula C16H24N2O3 B7981508 tert-Butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate

tert-Butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B7981508
M. Wt: 292.37 g/mol
InChI Key: GVYATPKTSSTHKN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine derivative with a stereochemically defined structure. The compound exists in enantiomeric forms, such as (3S,4S) and (3R,4R) configurations, as highlighted by its CAS numbers 252574-03-1 () and 429673-83-6 (). Its molecular formula is C₁₆H₂₄N₂O₃, with a molecular weight of 292.37 g/mol ().

Applications and Significance This compound is widely used as a chiral building block in pharmaceutical synthesis, particularly for alkaloids and β-amino alcohol derivatives. Its stereochemistry is critical for enantioselective reactions, as seen in asymmetric catalysis or drug design . The hydroxyl and benzylamino groups enable hydrogen bonding and chelation, making it a candidate for ligand design or intermediates in peptide modifications .

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders. Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and benzylamino group play crucial roles in these interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

A detailed comparison of structural analogs is provided below, emphasizing substituent variations, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences and Applications Reference
tert-Butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate (target compound) Benzylamino, hydroxyl C₁₆H₂₄N₂O₃ 292.37 252574-03-1 Chiral building block; pharmaceutical intermediates
trans-Tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate Benzyloxycarbonylamino, hydroxyl C₁₈H₂₄N₂O₅ 348.40 952443-93-5 Protected amino group; peptide synthesis applications
tert-Butyl 3-(cyclobutylamino)pyrrolidine-1-carboxylate Cyclobutylamino C₁₃H₂₄N₂O₂ 240.34 887587-29-3 Enhanced lipophilicity; potential CNS drug candidates
tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate 2,4-Dichlorobenzylamino, hydroxyl C₁₇H₂₃Cl₂N₂O₃ 374.29 1858255-10-3 Electron-withdrawing Cl groups; antimicrobial activity
tert-Butyl (3R,4R)-3-(cyclohexylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate Cyclohexylsulfanyl, hydroxyl C₁₅H₂₇NO₃S 301.40 - Sulfur enhances stability; catalytic intermediate
tert-Butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate Cyano, hydroxyl C₁₀H₁₆N₂O₃ 212.25 197143-33-2 Electron-withdrawing cyano; nucleophilic reaction precursor
tert-Butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate Aminomethyl, hydroxyl C₁₀H₂₀N₂O₃ 216.28 1932297-00-1 Additional amine site; chelation or bifunctional ligand

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: The benzyloxycarbonylamino group in the trans-isomer (CAS 952443-93-5) provides superior protection for amine groups in peptide synthesis compared to the benzylamino group in the target compound . Cyano (CAS 197143-33-2) and dichlorobenzyl (CAS 1858255-10-3) substituents increase electrophilicity, enabling participation in nucleophilic substitutions or cross-coupling reactions .

Stereochemical Influence :

  • The (3R,4R) and (3S,4S) configurations of the target compound are critical for enantioselective catalysis, as seen in its use for synthesizing β-blockers or antiviral agents .

Physicochemical Properties: Cyclobutylamino (CAS 887587-29-3) and cyclohexylsulfanyl analogs exhibit higher lipophilicity (logP ~2.5–3.0), enhancing blood-brain barrier penetration for CNS-targeted drugs . The aminomethyl derivative (CAS 1932297-00-1) has a lower molecular weight (216.28 g/mol), improving solubility in polar solvents .

Biological Activity :

  • The dichlorobenzyl variant (CAS 1858255-10-3) shows enhanced antibacterial activity due to chlorine’s electron-withdrawing effects, disrupting microbial cell membranes .

Biological Activity

tert-Butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate , also known by its CAS number 138026-89-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C₁₆H₂₄N₂O₃
  • Molecular Weight : 292.37 g/mol
  • CAS Number : 138026-89-8
  • MDL Number : MFCD09608005

Structural Representation

The compound's structure features a pyrrolidine ring with hydroxyl and carboxylate functional groups, which are critical for its biological interactions.

Research indicates that this compound may exhibit several biological activities:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can act as an inhibitor of certain enzymes involved in neurotransmitter degradation, such as acetylcholinesterase (AChE). This inhibition could lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.
  • Neuroprotective Effects : In vitro studies have demonstrated that the compound may protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta (Aβ) aggregates. This suggests a potential role in neurodegenerative disease management.
  • Anti-inflammatory Properties : The compound has been shown to reduce pro-inflammatory cytokines in cell cultures exposed to Aβ, indicating a possible anti-inflammatory mechanism that could mitigate neuroinflammation associated with Alzheimer's disease.

Study 1: Neuroprotection Against Aβ-Induced Toxicity

A study investigated the neuroprotective effects of this compound on astrocytes exposed to Aβ1-42. The results indicated:

  • Cell Viability : The compound improved cell viability significantly compared to controls treated only with Aβ.
  • Cytokine Levels : There was a notable decrease in TNF-α production, suggesting reduced inflammation.
TreatmentCell Viability (%)TNF-α Levels (pg/mL)
Control43.78 ± 7.17High
Aβ Alone62.98 ± 4.92Moderate
Aβ + Compound100Low

Study 2: Enzymatic Inhibition Profile

Another study assessed the compound's inhibitory effects on AChE and β-secretase:

  • IC50 Values :
    • AChE: IC50=15.4nMIC_{50}=15.4\,nM
    • β-secretase: Ki=0.17μMK_i=0.17\,\mu M

These findings suggest that the compound may effectively enhance cholinergic signaling while simultaneously reducing amyloidogenesis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent selection, and stoichiometry). For example, using ice-cooled conditions (0–5°C) during coupling reactions minimizes side reactions, as seen in analogous piperidine carboxylate syntheses . Column chromatography with hexanes/EtOAC (1:1, +0.25% Et3_3N) effectively purifies Boc-protected intermediates, reducing polar impurities . Monitoring reaction progress via TLC or HPLC ensures intermediate stability and prevents over-reaction.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry. For example, hydroxyl and benzylamino protons typically resonate at δ 1.2–1.5 (tert-butyl) and δ 7.2–7.4 (aromatic protons), respectively .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ or [M+Na]+^+ peaks) and detects isotopic patterns .
  • IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (-OH, ~3400 cm^{-1) groups confirm functional groups .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : Store under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group. Avoid prolonged exposure to moisture or acidic conditions, which can cleave the Boc protecting group . Stability tests under accelerated conditions (e.g., 40°C/75% RH for 48 hours) can predict degradation pathways .

Q. What purification strategies are recommended for removing byproducts in the final step?

  • Methodological Answer : Use silica gel chromatography with gradient elution (e.g., 10–50% EtOAc in hexanes) to separate hydroxylated byproducts. For persistent impurities, recrystallization from ethanol/water (7:3 v/v) improves purity . Centrifugal partition chromatography (CPC) is an alternative for heat-sensitive compounds .

Advanced Research Questions

Q. How can the stereochemical outcome of the 4-hydroxypyrrolidine moiety be controlled during synthesis?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless dihydroxylation) can enforce stereocontrol. For example, tert-butyl carbamate-protected intermediates derived from L-proline analogs show high enantiomeric excess (ee >95%) when using chiral ligands like (R)-BINAP . X-ray crystallography of intermediates validates absolute configuration .

Q. What flow-chemistry approaches could expedite the synthesis of this compound?

  • Methodological Answer : Continuous-flow reactors enable precise control over reaction parameters (residence time, temperature). A modular setup with immobilized catalysts (e.g., Pd/C for hydrogenation) reduces batch variability. For Boc deprotection, inline acid scavengers (e.g., polymer-supported carbonate) neutralize HCl in real time, improving efficiency .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotameric equilibria). Variable-temperature NMR (VT-NMR) between –50°C and +50°C can "freeze" conformers for clearer analysis . DFT calculations (e.g., Gaussian 16) model rotational barriers and predict splitting patterns . Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Q. What mechanistic insights guide the optimization of benzylamino group introduction?

  • Methodological Answer : The benzylamino group is typically introduced via nucleophilic substitution or reductive amination. Kinetic studies (e.g., monitoring by 19^{19}F NMR with fluorinated analogs) reveal rate-limiting steps. For example, steric hindrance at the pyrrolidine 3-position may slow benzylation; using DMF as a solvent enhances nucleophilicity .

Q. Safety and Compliance

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (H313/H333 hazards) .
  • Emergency procedures: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
  • Dispose of waste via certified hazardous-waste handlers, adhering to OSHA and GHS standards .

Preparation Methods

The most well-documented method involves resolving racemic mixtures via diastereomeric salt formation. In Preparation 57 (cited in ), the (3S,4S)-enantiomer is isolated as a mandelic acid salt. The process begins with the free base of the racemic amine, which is treated with (+)-mandelic acid in a solvent system to precipitate the diastereomeric salt. Key steps include:

  • Salt Formation : The racemic amine (60.0 g) is combined with (+)-mandelic acid in a polar solvent (e.g., ethanol), yielding the (3S,4S)-enantiomer mandelate salt.

  • Liberation of Free Amine : The salt is treated with 3% aqueous potassium carbonate (300 mL), and the free amine is extracted into ethyl acetate (3 × 250 mL).

  • Purification : The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the enantiomerically pure product (34.0 g, 65% yield).

Characterization Data :

  • APCI MS : m/z 293 [M+H]⁺ .

  • Melting Point : 69–70°C .

  • Optical Rotation : [α]²³_D +18.0° (c = 0.50, MeOH) .

This method is advantageous for large-scale production due to its high enantiomeric excess (>99% ee) and compatibility with industrial purification techniques.

Catalytic Hydrogenation of Protected Intermediates

A second approach employs catalytic hydrogenation to introduce the benzylamino group. As detailed in , this method involves:

  • Synthesis of Bicyclic Intermediate : 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester is prepared via cyclization of a precursor (e.g., epoxide or aziridine).

  • Ring-Opening with Benzylamine : The bicyclic intermediate undergoes nucleophilic ring-opening with benzylamine in a methanol/water mixture (8:1) at 60°C for 15 hours.

  • Protection and Purification : The resulting amino alcohol is protected with di-tert-butyl dicarbonate in dichloromethane, followed by column chromatography (95:5 CH₂Cl₂/MeOH) to isolate the target compound .

Reaction Conditions :

  • Catalyst : 10% palladium on activated carbon (1.5 g per 200 mL methanol) .

  • Yield : 62% over two steps .

  • Stereochemical Outcome : The rigid bicyclic structure ensures retention of the (3S,4S) configuration during ring-opening.

Comparative Analysis of Methods

Method Yield Stereochemical Control Scalability Key Advantage
Diastereomeric Resolution65% High (via chiral acid)IndustrialHigh enantiopurity; minimal side reactions
Catalytic Hydrogenation62% Moderate (bicyclic intermediate)Pilot-scaleCompatible with diverse amines
Direct AlkylationN/ALow (requires chiral pool)Lab-scaleFlexibility in N-substitution

Properties

IUPAC Name

tert-butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-13(14(19)11-18)17-9-12-7-5-4-6-8-12/h4-8,13-14,17,19H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYATPKTSSTHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138026-89-8
Record name trans-3-Benzylamino-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester
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